7-(3-aminoazepan-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride
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Overview
Description
Besifloxacin hydrochloride is a fourth-generation fluoroquinolone antibiotic primarily used in ophthalmology. It is marketed under the trade name Besivance and is indicated for the treatment of bacterial conjunctivitis. Besifloxacin hydrochloride is known for its broad-spectrum activity against a wide range of Gram-positive and Gram-negative ocular pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: Besifloxacin hydrochloride is synthesized through a multi-step process involving the formation of the fluoroquinolone core structure. The synthesis typically starts with the cyclization of a substituted aniline derivative to form the quinolone core.
Industrial Production Methods: Industrial production of besifloxacin hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to achieve the desired purity level of >=98% (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Besifloxacin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in modifying the quinolone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.
Major Products Formed: The major products formed from these reactions include modified quinolone derivatives with altered pharmacological properties .
Scientific Research Applications
Besifloxacin hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of chromatographic methods.
Biology: The compound is studied for its antibacterial properties and its effects on bacterial DNA replication and transcription.
Medicine: Besifloxacin hydrochloride is extensively researched for its efficacy in treating bacterial conjunctivitis and other ocular infections.
Industry: It is used in the formulation of ophthalmic solutions and suspensions for clinical use
Mechanism of Action
Besifloxacin hydrochloride exerts its antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA synthesis and replication. By inhibiting these enzymes, besifloxacin hydrochloride prevents bacterial cell division and leads to cell death. This dual inhibition also reduces the likelihood of developing bacterial resistance .
Comparison with Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a broad spectrum of activity.
Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Levofloxacin: A third-generation fluoroquinolone used for various bacterial infections
Uniqueness: Besifloxacin hydrochloride is unique due to its balanced activity against both DNA gyrase and topoisomerase IV, making it highly effective against a wide range of ocular pathogens. Its formulation as an ophthalmic suspension ensures high local concentrations in the eye with minimal systemic exposure, reducing the risk of systemic side effects .
Properties
IUPAC Name |
7-(3-aminoazepan-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3.ClH/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23;/h7,9-11H,1-6,8,22H2,(H,26,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQBICKXAAKXAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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